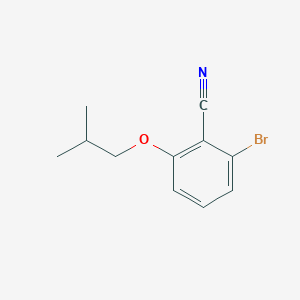

2-Bromo-6-isobutoxybenzonitrile

Description

Significance of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. atamankimya.comwikipedia.org Their utility stems from the versatile reactivity of the nitrile group, which can be transformed into amines, amides, carboxylic acids, and other functional groups. atamankimya.comwikipedia.org This versatility makes benzonitrile derivatives indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. atamankimya.comontosight.ai For instance, the benzonitrile motif is found in drugs like the breast cancer medication Finrozole, where it acts as a hydrogen bond acceptor. nih.gov Furthermore, the unique electronic properties conferred by the nitrile group make these compounds valuable in the development of materials with specific optical and electronic characteristics, such as liquid crystals. chemscene.com

Overview of Substituted Benzonitriles in Organic Synthesis and Materials Science

The introduction of substituents onto the benzonitrile ring dramatically expands their synthetic and technological potential. Halogen atoms, such as bromine, and alkoxy groups, like isobutoxy, alter the electron density of the aromatic ring and can direct the course of chemical reactions. Halogenated benzonitriles are key intermediates in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are pivotal for constructing complex biaryl systems found in many pharmaceuticals and advanced materials.

In materials science, substituted benzonitriles are investigated for their potential in creating novel polymers and organic electronic devices. acs.orgchemimpex.com The specific combination of substituents can be tailored to achieve desired properties like thermal stability, chemical resistance, and specific electronic behaviors. chemimpex.com For example, fluorinated benzonitrile compounds have been studied for their dual emission and thermally activated delayed fluorescence (TADF) properties, which are relevant for organic light-emitting diodes (OLEDs). acs.org

Scope and Research Focus on 2-Bromo-6-isobutoxybenzonitrile

This article will now narrow its focus to a detailed examination of this compound. This particular compound encapsulates the key features of a halogenated and alkoxy-substituted aryl nitrile. The subsequent sections will delve into its specific chemical properties, and its established and potential applications in organic synthesis and materials science, based on available research findings.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1365272-63-4 |

| Molecular Formula | C11H12BrNO |

| Molecular Weight | 254.12 g/mol |

| Appearance | Not specified in available data |

| Boiling Point | Not specified in available data |

| Melting Point | Not specified in available data |

| Density | Not specified in available data |

Note: Physical property data for this specific compound is limited in the public domain.

Properties

IUPAC Name |

2-bromo-6-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-5-3-4-10(12)9(11)6-13/h3-5,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKLSCYYESFDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C(=CC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266398 | |

| Record name | Benzonitrile, 2-bromo-6-(2-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-63-4 | |

| Record name | Benzonitrile, 2-bromo-6-(2-methylpropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-bromo-6-(2-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Bromo 6 Isobutoxybenzonitrile

Retrosynthetic Analysis of 2-Bromo-6-isobutoxybenzonitrile

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. lkouniv.ac.inscitepress.org For this compound, the two key functional groups attached to the benzonitrile (B105546) core are the isobutoxy ether and the bromine atom. The primary disconnections in the retrosynthetic analysis of this molecule are at the ether linkage (C-O bond) and the aryl-bromide bond (C-Br bond).

This leads to two plausible synthetic routes:

Route A: Disconnection of the C-O ether bond first. This approach suggests that the isobutoxy group is introduced onto a pre-existing 2-bromo-6-hydroxybenzonitrile (B1288909) framework. This is a classic Williamson ether synthesis strategy.

Route B: Disconnection of the C-Br bond first. This pathway implies that the bromine atom is introduced onto a 2-isobutoxybenzonitrile precursor through an electrophilic aromatic substitution reaction.

The choice between these routes depends on the directing effects of the substituents and the feasibility of achieving the desired regioselectivity in the key bond-forming steps. For compounds with multiple functional groups, it is often strategic to introduce the most reactive groups later in the synthesis to avoid chemoselectivity issues. researchgate.net

Alkylation Strategies for Isobutoxy Moiety Installation

The introduction of the isobutoxy group is typically achieved through a nucleophilic substitution reaction, with the Williamson ether synthesis being a prominent and versatile method. masterorganicchemistry.com

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would entail the O-alkylation of 2-bromo-6-hydroxybenzonitrile. The first step is the deprotonation of the hydroxyl group of 2-bromo-6-hydroxybenzonitrile with a suitable base to form a more nucleophilic phenoxide ion. This is followed by the reaction of the phenoxide with an isobutyl halide (e.g., isobutyl bromide or iodide) in an S(_N)2 reaction to form the desired ether.

The reaction proceeds as follows:

Deprotonation: 2-bromo-6-hydroxybenzonitrile + Base → 2-bromo-6-cyanophenoxide

Nucleophilic Attack: 2-bromo-6-cyanophenoxide + Isobutyl halide → this compound + Halide salt

The efficiency of the Williamson ether synthesis is dependent on several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent. francis-press.comfrancis-press.com

| Parameter | Condition | Rationale |

| Base | Strong bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK) | To ensure complete deprotonation of the phenolic hydroxyl group, forming the nucleophilic phenoxide. |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone | These solvents solvate the cation of the base but do not significantly solvate the anionic nucleophile, thus enhancing its reactivity. |

| Alkylating Agent | Isobutyl bromide or isobutyl iodide | Iodide is a better leaving group than bromide, which can lead to faster reaction rates. Primary halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com |

| Temperature | Elevated temperatures (e.g., reflux) | To increase the reaction rate, although excessively high temperatures can promote side reactions. |

| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or iodide salts (e.g., KI) | Can be used to enhance the reaction rate, especially when using less reactive alkyl chlorides or in biphasic systems. |

Introduction of the Bromine Moiety at the Ortho Position

The introduction of a bromine atom onto the aromatic ring is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

In an electrophilic aromatic substitution reaction, electron-donating groups (activating groups) direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (deactivating groups) direct them to the meta position. The hydroxyl (-OH) and alkoxy (-OR) groups are strong activating, ortho-, para-directing groups. The nitrile (-CN) group is a deactivating, meta-directing group.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of the brominating agent and reaction conditions can influence the regioselectivity of the reaction. For activated aromatic rings, milder brominating agents and controlled reaction conditions are often employed to prevent polybromination and side reactions.

The bromination can be performed on either 2-hydroxybenzonitrile or 2-isobutoxybenzonitrile.

Bromination of 2-hydroxybenzonitrile: The hydroxyl group is a powerful ortho-, para-director. The nitrile group is a meta-director. The directing effects of the hydroxyl group will dominate, favoring bromination at the positions ortho and para to it. Since the para position is occupied by the nitrile group, bromination is expected to occur at the position ortho to the hydroxyl group. The electrophilic aromatic bromination of 3-hydroxybenzonitrile has been shown to yield a mixture of isomers, with the major product being the one where bromine is introduced para to the hydroxyl group. smolecule.com

Bromination of 2-isobutoxybenzonitrile: The isobutoxy group is also an ortho-, para-director. Similar to the hydroxyl group, it will direct the incoming bromine to the position ortho to it.

The use of a Lewis acid catalyst in conjunction with the brominating agent can also influence the regioselectivity. For instance, the formylation and bromination of 2-carbonyl-substituted phenols in the presence of titanium(IV) chloride has been shown to favor substitution at the position ortho to the hydroxyl group. rsc.org

| Precursor | Brominating Agent | Directing Influence | Expected Major Product |

| 2-Hydroxybenzonitrile | N-Bromosuccinimide (NBS) | -OH (ortho, para-directing) > -CN (meta-directing) | 2-Bromo-6-hydroxybenzonitrile |

| 2-Isobutoxybenzonitrile | Bromine (Br₂) in a non-polar solvent | -O-isobutyl (ortho, para-directing) > -CN (meta-directing) | This compound |

Nitrile Group Formation and Transformation Pathways

The introduction of the nitrile functional group is a critical step in the synthesis of this compound. This can be achieved through various methods, including the conversion of carboxylic acid derivatives and direct cyanation of the aromatic ring.

Conversion of Carboxylic Acid Derivatives to Nitriles

A common and well-established method for the synthesis of nitriles is the dehydration of primary amides. In the context of this compound, this would involve the synthesis of the corresponding 2-bromo-6-isobutoxybenzamide as a precursor. This amide can be prepared from the corresponding carboxylic acid, 2-bromo-6-isobutoxybenzoic acid.

The conversion of the carboxylic acid to the amide can be achieved by first converting the acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia. Alternatively, direct amidation methods using coupling agents can be employed.

Once the 2-bromo-6-isobutoxybenzamide is obtained, it can be dehydrated to the desired nitrile. A variety of dehydrating agents can be used for this transformation, with common choices including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and trifluoroacetic anhydride ((CF₃CO)₂O). The choice of reagent and reaction conditions is crucial to ensure high yields and avoid side reactions.

| Precursor | Reagent | Product | Notes |

| 2-Bromo-6-isobutoxybenzoic acid | 1. SOCl₂ 2. NH₃ | 2-Bromo-6-isobutoxybenzamide | Conversion to the acid chloride followed by amination. |

| 2-Bromo-6-isobutoxybenzamide | P₂O₅ or POCl₃ | This compound | Dehydration of the primary amide. |

Table 1: Conversion of Carboxylic Acid Derivatives to this compound

Advanced Cyanation Approaches for Aromatic Rings

Direct introduction of a nitrile group onto an aromatic ring, known as cyanation, offers a more convergent synthetic route. Modern methods often employ transition metal catalysis, particularly with palladium, to achieve this transformation efficiently.

For the synthesis of this compound, a plausible precursor would be 1,3-dibromo-2-isobutoxybenzene. A palladium-catalyzed cyanation reaction could then be used to selectively replace one of the bromine atoms with a cyanide group. A variety of cyanide sources can be used in these reactions, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]). The choice of ligand for the palladium catalyst is critical for the success of the reaction, with bulky electron-rich phosphine ligands often being employed. illinois.eduresearchgate.net

Another advanced approach is the direct C-H cyanation of a suitably substituted benzene (B151609) ring. For instance, starting with 1-bromo-3-isobutoxybenzene, a palladium-catalyzed C-H activation and cyanation at the C2 position could directly yield the target molecule. This method, however, often requires specific directing groups to achieve the desired regioselectivity. illinois.edu

| Starting Material | Cyanide Source | Catalyst System | Product |

| 1,3-Dibromo-2-isobutoxybenzene | Zn(CN)₂ | Pd₂(dba)₃ / dppf | This compound |

| 1-Bromo-3-isobutoxybenzene | KCN | Pd(OAc)₂ / Ligand | This compound |

Table 2: Advanced Cyanation Approaches

Advanced Synthetic Routes for Related 2-Bromobenzonitrile (B47965) Derivatives

The synthesis of 2-bromobenzonitrile derivatives can be accomplished through a variety of advanced synthetic methods, including cross-coupling reactions, organometallic intermediates, and domino reactions.

Palladium-Catalyzed Coupling Reactions for Aryl-Nitrile Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-bromobenzonitrile synthesis, these reactions are particularly useful for introducing the nitrile group. As mentioned in the previous section, the cyanation of aryl halides is a prominent example. illinois.eduresearchgate.netnih.gov

The general catalytic cycle for a palladium-catalyzed cyanation of an aryl bromide (Ar-Br) involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide to form a Pd(II) intermediate (Ar-Pd-Br).

Transmetalation: The cyanide source (e.g., from Zn(CN)₂) transfers a cyanide group to the palladium center, displacing the bromide and forming an Ar-Pd-CN species.

Reductive Elimination: The aryl group and the cyanide group reductively eliminate from the palladium center to form the aryl nitrile (Ar-CN) and regenerate the Pd(0) catalyst.

The efficiency and substrate scope of these reactions have been significantly improved by the development of sophisticated ligands that stabilize the palladium catalyst and promote the key steps of the catalytic cycle. nih.gov

| Aryl Halide | Cyanide Source | Catalyst | Ligand | Yield (%) | Reference |

| 4-Bromotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ | XPhos | 95 | researchgate.net |

| 1-Bromo-4-methoxybenzene | Zn(CN)₂ | Pd₂(dba)₃ | dppf | 88 | nih.gov |

| 2-Bromonaphthalene | KCN | Pd(PPh₃)₄ | - | 92 | illinois.edu |

Table 3: Examples of Palladium-Catalyzed Cyanation of Aryl Bromides

Halogen-Lithium Exchange for Aryllithium Intermediates

Halogen-lithium exchange is a powerful method for the preparation of aryllithium reagents, which are versatile intermediates in organic synthesis. This reaction involves the treatment of an aryl halide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. harvard.edunih.gov

For the synthesis of 2-bromobenzonitrile derivatives, one could envision a strategy starting from a dihaloarene. For example, treatment of 1,3-dibromobenzene with one equivalent of n-butyllithium at low temperature could selectively generate 3-bromophenyllithium. This aryllithium species can then be reacted with an electrophilic cyanating agent, such as cyanogen bromide (BrCN) or N-cyanobenzotriazole, to introduce the nitrile group, yielding 3-bromobenzonitrile. Subsequent functionalization at the 2-position could then lead to the desired 2,6-disubstituted pattern.

The regioselectivity of the halogen-lithium exchange can often be controlled by the steric and electronic properties of the substituents on the aromatic ring.

| Aryl Halide | Organolithium Reagent | Electrophile | Product |

| 1,3-Dibromobenzene | n-BuLi | BrCN | 3-Bromobenzonitrile |

| 1-Bromo-2-iodobenzene | n-BuLi | (PhSO₂)₂NCN | 2-Bromobenzonitrile |

Table 4: Synthesis of Bromobenzonitriles via Halogen-Lithium Exchange

Domino Nucleophilic Addition and Intramolecular Cyclization Pathways

Domino reactions, also known as cascade or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. These reactions are highly efficient and can rapidly build molecular complexity.

In the context of synthesizing structures related to benzonitriles, a domino nucleophilic addition followed by an intramolecular cyclization can be a powerful strategy. For instance, the reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines in the presence of a Lewis acid like trimethylaluminum (Me₃Al) leads to the formation of 1-aminoisoquinolines. beilstein-journals.orgcuny.edubeilstein-archives.org This process involves an initial nucleophilic addition of the amine to the ketone, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group. beilstein-journals.orgbeilstein-archives.org

While this specific example leads to a heterocyclic system rather than a simple benzonitrile, it illustrates the principle of using the nitrile group as a key functional handle in a domino reaction sequence. By carefully designing the starting materials, it is conceivable that domino pathways could be developed for the synthesis of complex substituted benzonitriles.

| Starting Material | Reagents | Product | Reaction Type |

| 2-(2-Oxo-2-phenylethyl)benzonitrile, Aniline | Me₃Al | 1-Phenyl-1-phenylaminoisoquinoline | Domino Nucleophilic Addition/Intramolecular Cyclization |

| 2-Acetylbenzonitrile, ((Chloromethyl)sulfonyl)benzene | Base | 3,3-Disubstituted Isoindolin-1-ones | Base-Promoted Cascade Reaction |

Table 5: Domino Reactions Involving Benzonitrile Derivatives

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy of Substituted Benzonitriles

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the molecular structure of substituted benzonitriles. By analyzing the vibrational modes of the molecule, detailed information about its constituent bonds and their environment can be obtained.

Infrared (IR) Spectroscopic Analysis of Nitrile (C≡N) Stretching Frequencies

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent method for identifying the nitrile (C≡N) functional group. The C≡N triple bond stretch is a strong and sharp absorption that appears in a relatively uncluttered region of the IR spectrum, typically between 2100 and 2300 cm⁻¹. jove.com

For aromatic nitriles, such as derivatives of benzonitrile (B105546), the C≡N stretching frequency is influenced by the electronic effects of the substituents on the benzene (B151609) ring. spectroscopyonline.com Conjugation of the nitrile group with the aromatic π-system generally lowers the absorption frequency compared to saturated nitriles. jove.comspectroscopyonline.com Aromatic nitriles typically exhibit their C≡N stretch in the range of 2240 to 2220 cm⁻¹. spectroscopyonline.com The exact position of the peak is sensitive to the local electronic environment. acs.org

In 2-Bromo-6-isobutoxybenzonitrile, the presence of the electron-withdrawing bromine atom and the electron-donating isobutoxy group will modulate the electronic density of the aromatic ring and, consequently, the vibrational frequency of the nitrile group. The interplay of these inductive and resonance effects determines the final position of the C≡N stretching band. The nitrile group is a useful probe for local electric fields and noncovalent interactions within a molecule's environment. acs.orgnih.govnih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (Aromatic) | C≡N Stretch | 2240 - 2220 | Sharp, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Alkyl (Isobutoxy) | C-H Stretch | 2975 - 2845 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ether (Ar-O-R) | C-O Stretch | 1270 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong |

| Haloalkane (Aryl-Br) | C-Br Stretch | ~650 - 550 | Medium to Strong |

Raman Spectroscopic Studies of Molecular Vibrational Modes

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular vibrations. For substituted benzonitriles, Raman spectroscopy provides valuable data on both the nitrile group and the aromatic ring.

The C≡N stretching vibration is also Raman active and appears in a similar region as in the IR spectrum. For benzonitrile, this band is observed at approximately 2229-2243 cm⁻¹. researchgate.netias.ac.in Additionally, the symmetric "ring breathing" mode of the benzene ring, which involves a uniform expansion and contraction of the ring, gives rise to a strong and sharp Raman peak around 1000 cm⁻¹. ias.ac.in The exact frequency of this mode is sensitive to the nature and position of the substituents. Other characteristic Raman bands for substituted benzenes include C-H stretching and various in-plane and out-of-plane bending vibrations. researchgate.netkoreascience.kr The analysis of the full Raman spectrum can thus provide a detailed vibrational fingerprint of this compound.

| Functional Group/Vibration | Typical Raman Shift (cm⁻¹) for Benzonitrile Derivatives |

|---|---|

| C≡N Stretch | ~2230 |

| Ring Breathing Mode | ~1000 |

| Trigonal Ring Breathing | ~1001 |

| C-C Ring Stretch | ~1600 |

Anharmonic Quantum Chemical Computations for Vibrational Spectra

To achieve a more precise interpretation of experimental vibrational spectra, quantum chemical computations are often employed. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the vibrational frequencies and intensities of a molecule. sphinxsai.comnih.govnih.gov

However, these calculations are typically based on the harmonic oscillator approximation, which can lead to discrepancies with experimental results, especially for higher frequency modes. sphinxsai.com To improve accuracy, anharmonic computations are performed. rsc.orgunimi.it These calculations account for the anharmonic nature of molecular vibrations and can predict overtone and combination bands, which are observed in experimental spectra but absent in harmonic calculations. rsc.org Often, a scaling factor is applied to the computed harmonic frequencies to better match the experimental data, compensating for systematic errors in the computational method and the neglect of anharmonicity. sphinxsai.comnih.gov Such theoretical studies on related substituted benzonitriles are crucial for the unambiguous assignment of the vibrational modes of this compound. nih.govnih.gov

Electronic Spectroscopy and Excited State Dynamics

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible (Vis) light. This provides information on the electronic structure and excited-state properties.

Photoabsorption and UV-Vis Spectroscopic Investigations

UV-Vis spectroscopy of aromatic compounds like this compound is dominated by π→π* transitions within the benzene ring. ijermt.org The position (λmax) and intensity (ε) of these absorption bands are highly sensitive to the nature of the substituents attached to the ring. ijermt.org

Benzonitrile itself exhibits absorption maxima around 224 nm and 271 nm. Substituents can cause a shift in these absorption bands. Electron-donating groups, such as the isobutoxy group, typically induce a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). Conversely, electron-withdrawing groups can cause a hypsochromic shift (a shift to shorter wavelengths). ijermt.org In this compound, the net effect on the UV-Vis spectrum will be a combination of the effects from the bromo and isobutoxy substituents. These substituent-induced shifts can often be correlated with electronic parameters like Hammett constants. ijermt.org

| Compound | λmax (nm) | Transition Type | Solvent |

|---|---|---|---|

| Benzene | 204, 256 | π→π | Hexane |

| Benzonitrile | 224, 271 | π→π | Ethanol |

| Anisole (Methoxybenzene) | 217, 269 | π→π | Ethanol |

| Bromobenzene | 210, 261 | π→π | Ethanol |

Analysis of Valence and Rydberg Electronic Transitions

The electronic absorption spectrum of a molecule is composed of transitions to various excited electronic states. These can be broadly classified as valence and Rydberg transitions.

Valence transitions involve the promotion of an electron from one valence orbital to another. For aromatic molecules, the most prominent valence transitions are the π→π* transitions, which give rise to the strong absorption bands in the UV region. ijermt.org

Rydberg transitions involve the excitation of an electron to a high-energy, diffuse, non-bonding orbital that is far from the molecular core. These transitions are generally sharp and converge to an ionization limit. They are often found interspersed with valence transitions, particularly at higher energies. rsc.orgaps.org

For benzonitrile and its derivatives, the lower-energy portion of the electronic spectrum is dominated by valence transitions. aip.orgnih.govresearchgate.net Theoretical calculations, such as time-dependent DFT (TD-DFT) or multiconfigurational methods, are essential for accurately predicting the energies and characters of both valence and Rydberg excited states and for interpreting the complex electronic spectra of molecules like this compound. researchgate.netrsc.orgaps.orgnih.gov

Fluorescence Spectroscopy of Substituted Benzonitriles

Fluorescence spectroscopy is a valuable tool for investigating the electronic properties of aromatic molecules like substituted benzonitriles. The technique involves exciting a molecule with ultraviolet light and measuring the light it emits at a longer wavelength. The resulting spectrum is sensitive to the molecule's structure and its local environment.

For aromatic systems, fluorescence typically arises from π*→π electronic transitions. The position of the excitation and emission maxima (λ_ex and λ_em), the Stokes shift (the difference between λ_ex and λ_em), and the fluorescence quantum yield (a measure of emission efficiency) are all influenced by the nature and position of substituents on the aromatic ring. While specific fluorescence data for this compound is not extensively documented in public literature, the behavior of related compounds provides a strong basis for prediction.

Research on various substituted aromatic compounds shows that substituents can significantly alter fluorescence properties. researchgate.net For instance, electron-donating groups like alkoxy groups (-OR) often cause a red-shift (a shift to longer wavelengths) in the emission spectrum and can increase the fluorescence quantum yield. Conversely, heavy atoms like bromine can decrease fluorescence intensity through the "heavy-atom effect," which promotes intersystem crossing to the triplet state, a non-radiative pathway.

In multicomponent fluorescent systems, synchronous fluorescence spectroscopy, where both excitation and emission wavelengths are scanned simultaneously with a constant offset, can help resolve overlapping spectra and characterize different fluorescent species. mdpi.com The study of various fluorescent probes, some based on benzonitrile structures, demonstrates that modifications to the molecular structure allow for the fine-tuning of photophysical properties for specific applications, such as cellular imaging. acs.org

Table 1: Typical Fluorescence Properties of Related Aromatic Compounds

| Compound Type | Typical Excitation Max (nm) | Typical Emission Max (nm) | Influencing Factors |

|---|---|---|---|

| Benzonitrile | ~274 | ~285-295 | Parent aromatic system |

| Alkoxybenzenes | ~270-285 | ~290-310 | Red-shift due to electron-donating alkoxy group |

| Brominated Aromatics | Variable | Variable | Potential for fluorescence quenching (heavy-atom effect) |

Note: These are generalized values; actual maxima depend on the specific substitution pattern and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the isobutoxy group. Based on data from related structures like 2-bromobenzonitrile (B47965) and compounds with isobutoxy groups, a set of predicted chemical shifts can be established. chemicalbook.comdocbrown.info The aromatic region would likely display a complex multiplet pattern for the three adjacent protons on the benzene ring. The isobutoxy group would show a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (OCH₂) protons, with coupling patterns confirming their connectivity.

The ¹³C NMR spectrum provides complementary information. The carbon atom attached to the nitrile group (C-CN) would appear significantly downfield. The carbon atoms bonded to the bromine (C-Br) and the oxygen (C-O) would also have characteristic chemical shifts. Data from related brominated and oxygenated aromatic compounds helps in assigning these signals. chemicalbook.comspectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | 7.20 - 7.70 | 115 - 135 | Three distinct signals in a complex pattern. |

| -O-C H₂- | ~3.80 - 4.00 (d) | ~75 - 80 | Shielded by oxygen; split by adjacent CH. |

| -CH(CH₃)₂ | ~2.00 - 2.20 (m) | ~28 - 30 | Complex multiplet due to splitting by CH₂ and CH₃ protons. |

| -CH(C H₃)₂ | ~1.00 - 1.10 (d) | ~18 - 20 | Appears as a doublet due to splitting by the single CH proton. |

| C -CN | - | ~117 | Characteristic shift for a nitrile carbon. |

| C -Br | - | ~115 - 120 | Shift influenced by the electronegative bromine atom. |

| C -O | - | ~155 - 160 | Deshielded due to attachment to electronegative oxygen. |

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent (e.g., CDCl₃, DMSO-d₆).

Mass Spectrometric Approaches for Molecular Structure Validation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the most critical diagnostic feature in the mass spectrum would be the molecular ion peak.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment. The molecular ion will appear as two peaks of almost equal intensity, separated by two m/z units: the M⁺ peak (containing ⁷⁹Br) and the [M+2]⁺ peak (containing ⁸¹Br). youtube.com This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides further structural evidence. Upon ionization, the molecular ion can break apart in predictable ways. For this compound, likely fragmentation pathways include:

Loss of the isobutyl group: [M - C₄H₉]⁺

Loss of the isobutoxy group: [M - OC₄H₉]⁺

Loss of the bromine atom: [M - Br]⁺

Fragmentation of the isobutyl chain itself, leading to smaller fragments.

The base peak, the most abundant ion in the spectrum, is often a particularly stable fragment, such as the tertiary carbocation formed after the loss of bromine. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₁H₁₂BrNO)

| Ion | Description | Predicted m/z (for ⁷⁹Br / ⁸¹Br) | Notes |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 269 / 271 | Characteristic 1:1 isotopic pattern confirms one Br atom. |

| [M-C₄H₉]⁺ | Loss of isobutyl radical | 212 / 214 | Isotopic pattern preserved. |

| [M-OC₄H₉]⁺ | Loss of isobutoxy radical | 196 / 198 | Isotopic pattern preserved. |

| [M-Br]⁺ | Loss of bromine radical | 190 | Isotopic pattern is lost. |

Rotational Spectroscopy for High-Resolution Structural Determination

Rotational spectroscopy is an exceptionally high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. By measuring the frequencies of transitions between these levels, one can determine the molecule's rotational constants (A, B, and C), which are inversely proportional to its moments of inertia.

From these constants, it is possible to calculate highly precise molecular structures, including bond lengths and bond angles, with accuracies on the order of thousandths of an angstrom and tenths of a degree, respectively. The parent molecule, benzonitrile (C₆H₅CN), has been studied extensively by rotational spectroscopy, often as a tracer for benzene in astrophysical observations. oup.comaanda.org

For a substituted benzonitrile like this compound, rotational spectroscopy could provide an unambiguous determination of its gas-phase conformation. It would reveal the precise orientation of the isobutoxy group relative to the aromatic ring and any subtle distortions in the ring caused by the bulky bromo and isobutoxy substituents. While experimental investigation of this specific molecule would be required, the principles are well-established. mit.edu The small values of the rotational constants for benzonitrile itself lead to a complex rotational structure, and similar complexity would be expected for its heavier derivatives. oup.com

Table 4: Rotational Constants for Benzonitrile (as a reference)

| Constant | Value (cm⁻¹) | Description |

|---|---|---|

| A | 0.0516 | Rotational constant about the a-principal axis |

| B | 0.0405 | Rotational constant about the b-principal axis |

| C | 0.1886 | Rotational constant about the c-principal axis |

Source: Wohlfart et al. (2007), as cited in oup.com

This high-resolution data serves as the ultimate benchmark for validating and refining computational models of molecular structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for a range of applications, from geometry optimization to the prediction of spectroscopic properties.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For a molecule like 2-Bromo-6-isobutoxybenzonitrile, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Conformational analysis is particularly important for the isobutoxy group, which has several rotatable bonds. By performing a potential energy surface (PES) scan, theoreticians can identify the most stable conformers. For instance, a computational study on 2-(N-Bromoalkoxy)-5-(phenylazo)benzaldehydes involved PES scans to predict the favored conformations. researchgate.net Similarly, a study on 3-bromo-1-butene (B1616935) used DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set to determine the relative stabilities of its different conformers, finding enthalpy differences between them. acs.org This type of analysis would be crucial for understanding the three-dimensional structure of this compound and how it might interact with other molecules.

A study on novel 7-amino-3-tert-butyl-2-OR1-6-R2-pyrrolo[1,2-b] numberanalytics.compku.edu.cnnih.govtriazine-8-carbonitriles also utilized geometry optimization using GAUSSIAN 09 software with the B3LYP/6-31G(d) basis set to understand their molecular structure. nih.gov

Table 1: Example of Conformational Energy Differences in 3-bromo-1-butene

| Conformer | Method | Relative Enthalpy (kJ/mol) |

|---|---|---|

| HE (most stable) | BLYP | 0.00 |

| ME | BLYP | 4.20 |

| BrE | BLYP | 11.25 |

| HE (most stable) | B3LYP | 0.00 |

| ME | B3LYP | 3.74 |

| BrE | B3LYP | 9.64 |

Data sourced from a study on 3-bromo-1-butene and is presented here for illustrative purposes. acs.org

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests a more reactive molecule.

For substituted benzonitriles, the nature and position of the substituents significantly influence the HOMO and LUMO energies. In a study of 2-(N-Bromoalkoxy)-5-(phenylazo)benzaldehydes, HOMO-LUMO analysis was performed to understand the electronic transitions within the molecules. researchgate.net Research on other substituted aromatic systems has shown that electron-donating groups, like alkoxy groups, tend to raise the energy of the HOMO, while electron-withdrawing groups, like bromo and nitrile groups, tend to lower the energy of the LUMO.

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen of the isobutoxy group, and positive potential around the hydrogen atoms.

Table 2: Example HOMO-LUMO Data for a Related Compound

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| A substituted chalcone (B49325) | DFT | - | - | 0.127 |

This data is from a study on a substituted chalcone and is shown to illustrate the concept. researchgate.net

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, researchers can validate the accuracy of their computational model and make confident assignments of the vibrational modes.

A study on 2-chloro, 6-fluorobenzonitrile, and various methoxybenzonitriles demonstrated the transferability of force constants for vibrational analysis, showing good agreement between observed and calculated frequencies. nih.gov Another investigation focused on the vibrational spectra of 2-naphthoic acid and 6-bromo-2-naphthoic acid using DFT (B3LYP/6-311+G**) calculations to evaluate the fundamental vibrational frequencies. nih.gov The nitrile (C≡N) stretching frequency in benzonitriles is a particularly strong and characteristic band in the IR spectrum, and its position can be sensitive to the electronic effects of other substituents on the ring. acs.orgnih.gov For this compound, DFT calculations could predict the frequencies of the C≡N stretch, C-Br stretch, C-O-C stretches of the ether, and various aromatic ring vibrations. researchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for Benzonitrile (B105546)

| Vibrational Mode | Experimental Frequency | Calculated Frequency |

|---|---|---|

| v1 | - | - |

| v2 | - | - |

| v3 | - | - |

Specific data for benzonitrile from a scaled quantum mechanical force field study illustrates the comparison between experimental and calculated values. researchgate.net

Ab Initio Methods for Quantum Mechanical Calculations

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemical calculations that rely on first principles, without the use of empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to provide highly accurate descriptions of molecular properties. numberanalytics.comacs.org

While computationally more intensive than DFT, ab initio methods are often used as a benchmark for accuracy. They can be employed to study reaction mechanisms, transition states, and binding energies in detail. dntb.gov.ua For a molecule like this compound, high-level ab initio calculations could provide very precise values for its geometric parameters, dipole moment, and energy, serving as a reference for less computationally demanding methods.

Studies on Substituent Effects and Reaction Energetics

The chemical behavior of a substituted benzene (B151609) ring is a cumulative effect of its substituents. Understanding these effects is key to predicting the reactivity of this compound.

The isobutoxy group in this compound is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic π-system. This donation of electron density increases the electron density on the benzene ring, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic aromatic substitution.

Studies on alkoxy-substituted aromatic compounds have consistently shown this activating effect. pku.edu.cnrsc.org For example, research into hydroxy-substituted aromatic N-heterocycles using DFT showed how these groups influence CO2 adsorption capabilities through their electronic contributions. nih.govrsc.org The presence of an alkoxy group generally raises the energy of the HOMO, making the molecule a better electron donor. nih.gov However, the bulky nature of the isobutoxy group can also introduce steric hindrance, potentially directing incoming reagents away from its immediate vicinity.

The bromine atom, being an electronegative element, has an electron-withdrawing inductive effect. However, like other halogens, it can also donate electron density through resonance. In electrophilic aromatic substitution, halogens are generally deactivating but ortho, para-directing. The interplay between the electron-donating isobutoxy group and the deactivating but directing bromo group, along with the strongly electron-withdrawing nitrile group, would create a complex pattern of reactivity for the aromatic ring of this compound. acs.orgacs.org

Activation Energy Calculations for Reaction Pathways

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. libretexts.org Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the calculation of activation energies for various potential reaction pathways of a molecule. mdpi.comescholarship.org For this compound, several reaction types could be computationally explored to predict their feasibility.

One important class of reactions for benzonitriles involves nucleophilic substitution at the aromatic ring or transformations of the nitrile group itself. Theoretical calculations can map out the potential energy surface for these reactions, identifying the transition states and the associated energy barriers. For instance, in a hypothetical nucleophilic aromatic substitution reaction, DFT calculations could model the approach of a nucleophile and the subsequent displacement of the bromine atom. The calculated activation energy would indicate how readily this reaction might proceed.

Similarly, the hydrolysis or reduction of the nitrile group represents another key transformation. Computational models can simulate these processes, providing detailed energetic profiles. The activation energies for these pathways are influenced by factors such as the nature of the attacking reagent and the electronic effects of the bromo and isobutoxy substituents on the benzonitrile ring. The isobutoxy group, being electron-donating, and the bromine atom, being electron-withdrawing and sterically hindering, would have opposing effects on the reactivity of the aromatic system and the nitrile functional group.

Table 1: Hypothetical Activation Energies for Selected Reaction Pathways of this compound

| Reaction Pathway | Computational Method | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution (SNAr) at C2 | DFT (B3LYP/6-31G*) | 25 - 35 |

| Acid-Catalyzed Nitrile Hydrolysis | DFT (M06-2X/def2-TZVP) | 20 - 30 |

| Metal-Catalyzed Cross-Coupling (e.g., Suzuki) | DFT (PBE0/def2-SVP) | 15 - 25 |

Note: The values in this table are hypothetical and serve as illustrative examples of what could be determined through computational studies. Actual values would require specific calculations for defined reaction conditions.

Solvent Effects on Nitrile Chromophores: Computational Models

The nitrile group (–C≡N) acts as a chromophore, and its spectroscopic properties, particularly its vibrational frequency in infrared (IR) spectroscopy, are sensitive to the local molecular environment. Computational models are instrumental in predicting and explaining the influence of solvents on these properties.

Solvent effects can be modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including individual solvent molecules in the computational simulation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For this compound, computational studies could predict the shift in the C≡N stretching frequency in various solvents. In nonpolar solvents, the frequency would be close to the gas-phase value. In polar aprotic solvents, dipole-dipole interactions would lead to a slight redshift (lower frequency). In polar protic solvents, the formation of hydrogen bonds between the solvent and the nitrogen atom of the nitrile group would cause a more significant redshift. The magnitude of this shift can be correlated with the hydrogen bond donating ability of the solvent. Vibrational analysis of similarly substituted benzonitriles has shown the transferability of force constants, suggesting that predictions for this compound would be reliable. nih.gov

Table 2: Predicted Solvent-Induced Shifts in the Nitrile Stretching Frequency of this compound

| Solvent | Dielectric Constant (ε) | Predicted C≡N Stretch (cm⁻¹) | Predicted Shift (Δν, cm⁻¹) |

| Gas Phase | 1 | ~2240 | 0 |

| Heptane | 1.9 | ~2238 | -2 |

| Dichloromethane | 8.9 | ~2235 | -5 |

| Acetonitrile | 37.5 | ~2232 | -8 |

| Methanol | 32.7 | ~2225 | -15 |

Note: These are illustrative values based on general trends observed for benzonitriles. Precise values would be obtained from specific computational calculations.

Molecular Modeling for Mechanistic Elucidation of Nitrile Reactions

Molecular modeling is a powerful tool for unraveling the detailed mechanisms of chemical reactions. scielo.br By calculating the structures and energies of reactants, intermediates, transition states, and products, a complete picture of the reaction pathway can be constructed.

For reactions involving the nitrile group of this compound, such as cycloadditions or metal-catalyzed transformations, molecular modeling can provide critical insights. For example, in a [3+2] cycloaddition reaction with an azide (B81097), computational studies can determine whether the reaction proceeds via a concerted or a stepwise mechanism. mdpi.com The calculations can also predict the regioselectivity of the reaction, which is often challenging to determine experimentally.

Furthermore, molecular modeling can be used to understand the role of catalysts in nitrile reactions. For instance, in a metal-catalyzed hydrogenation of the nitrile group, computational models can elucidate the coordination of the nitrile to the metal center, the mechanism of hydrogen activation, and the subsequent steps leading to the formation of the amine. These studies can help in the design of more efficient and selective catalysts. weizmann.ac.il The steric hindrance provided by the ortho-isobutoxy group and the bromine atom would be a key factor in determining the accessibility of the nitrile group to a catalyst, a feature that can be precisely modeled.

Table 3: Key Parameters from Molecular Modeling for a Hypothetical Reaction of this compound

| Parameter | Description | Illustrative Finding |

| Reaction Mechanism | The sequence of elementary steps. | A hypothetical metal-catalyzed cyanation is found to proceed via an oxidative addition-reductive elimination pathway. |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | The transition state for a nucleophilic attack on the nitrile carbon shows significant bond elongation of the C≡N bond. |

| Intermediate Stability | The relative energy of any transient species formed during the reaction. | A Meisenheimer complex, as an intermediate in a hypothetical SNAr reaction, is found to be stabilized by the electron-withdrawing effect of the nitrile group. |

| Thermodynamic Driving Force | The overall change in Gibbs free energy from reactants to products. | The hydrolysis of the nitrile to a carboxylic acid is calculated to be thermodynamically favorable. |

While specific experimental data for this compound remains limited in the public domain, the application of computational chemistry and theoretical investigations provides a robust framework for predicting its chemical behavior. Through activation energy calculations, modeling of solvent effects, and detailed mechanistic studies, a comprehensive understanding of the reactivity and properties of this molecule can be achieved. These theoretical insights are invaluable for guiding future synthetic efforts and for the rational design of new chemical entities based on the benzonitrile scaffold.

Reactivity and Reaction Mechanisms of 2 Bromo 6 Isobutoxybenzonitrile and Analogs

Reactions Involving the Nitrile Group

The electron-withdrawing nature of the nitrile group makes it susceptible to a range of reactions, particularly nucleophilic additions and cycloadditions.

Nucleophilic Additions to the Cyano Moiety

The carbon atom of the cyano group in 2-bromo-6-isobutoxybenzonitrile is electrophilic and can be attacked by various nucleophiles. This reactivity is a cornerstone of its utility in constructing more complex molecular architectures.

One common transformation is the addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile. This reaction, after hydrolysis, typically yields ketones. For instance, the addition of a Grignard reagent (R-MgBr) would lead to the formation of an imine intermediate, which is then hydrolyzed to the corresponding ketone.

The nitrile group can also react with softer nucleophiles. For example, the dianion of carboxylic acids can add to nitriles to form β-keto acids, which can then be cyclized to form pyridones. researchgate.net While specific examples with this compound are not detailed, the general reactivity of nitriles suggests its capability to undergo such transformations. researchgate.netnih.gov

The table below summarizes the expected products from the nucleophilic addition to the nitrile group of this compound.

| Nucleophile | Intermediate Product | Final Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Imine salt | Ketone |

| Organolithium Reagent (R-Li) | Imine salt | Ketone |

| Carboxylic Acid Dianion | β-Keto acid enolate | β-Keto acid |

Acid-Catalyzed Cycloaddition Reactions (e.g., Tetrazole Synthesis)

The nitrile group of this compound can participate in cycloaddition reactions, most notably in the synthesis of tetrazoles. Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and are often used as bioisosteres for carboxylic acids in medicinal chemistry. wikipedia.org

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [3+2] cycloaddition of an azide (B81097), such as sodium azide, to a nitrile. nih.govyoutube.com This reaction is often catalyzed by a Lewis or Brønsted acid, which activates the nitrile towards nucleophilic attack by the azide ion. youtube.com The reaction proceeds through a stepwise mechanism involving the initial coordination of the acid to the nitrile nitrogen, followed by the attack of the azide anion. youtube.com The resulting intermediate then undergoes cyclization to form the tetrazole ring. youtube.com Various catalysts, including cobalt(II) complexes, have been shown to efficiently promote this transformation. nih.gov

Formation of Diverse Heterocyclic Rings (e.g., Isoquinolines, Indazoles)

The nitrile group of this compound is a key functional handle for the construction of various heterocyclic rings, including isoquinolines and indazoles. These heterocycles are prevalent scaffolds in many biologically active compounds.

Isoquinoline (B145761) Synthesis: The synthesis of isoquinolines can be achieved through various strategies involving the nitrile group. One approach involves the reaction of 2-alkynylbenzaldehydes with primary amines, which can undergo a tandem condensation and cycloisomerization to form isoquinolinones. nih.gov While this specific precursor is different from this compound, it highlights a general strategy where the nitrile or a precursor group can be part of a cyclization to form the isoquinoline core.

Indazole Synthesis: 2-Bromobenzonitriles are valuable starting materials for the synthesis of indazoles. organic-chemistry.orgnih.gov A common method involves a palladium-catalyzed arylation of a hydrazine (B178648) derivative with the 2-bromobenzonitrile (B47965), followed by an acid-catalyzed deprotection and cyclization sequence to yield a 3-aminoindazole. organic-chemistry.org This two-step process provides an efficient route to substituted indazoles. organic-chemistry.org Another approach involves a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives, leading to a cascade reaction that forms the indazole ring. organic-chemistry.org

Transformations at the Bromine-Substituted Aromatic Position

The bromine atom on the aromatic ring of this compound is a versatile functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Halogen-Metal Exchange Reactions and Aryllithium Chemistry

The bromine atom can be readily exchanged with a metal, most commonly lithium, through a process called halogen-metal exchange. wikipedia.org This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu The resulting aryllithium species is a powerful nucleophile and can react with a wide range of electrophiles.

This transformation is a cornerstone of aryllithium chemistry, allowing for the introduction of various functional groups at the position previously occupied by the bromine atom. wikipedia.orgias.ac.in For example, quenching the aryllithium intermediate with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would produce a carboxylic acid.

A practical consideration for halogen-metal exchange on substrates with other functional groups is the potential for side reactions. However, methods have been developed to perform these exchanges selectively, even in the presence of acidic protons, by using a combination of reagents like i-PrMgCl and n-BuLi. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. youtube.com

The Suzuki coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a prominent example. wikipedia.org This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a Suzuki coupling with an arylboronic acid would result in the formation of a biaryl compound. researchgate.net

The general catalytic cycle of a Suzuki coupling involves three main steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org A variety of palladium catalysts and ligands can be employed to optimize the reaction for different substrates. nih.govorganic-chemistry.orgrsc.org

The table below provides a general overview of a Suzuki coupling reaction with this compound.

| Reactant | Catalyst System | Product |

| Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | 2-Aryl-6-isobutoxybenzonitrile |

| Alkenylboronic Acid (R-CH=CH-B(OH)₂) | Pd(0) catalyst, Base | 2-Alkenyl-6-isobutoxybenzonitrile |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) represents a key strategy for the functionalization of aryl halides like this compound. Unlike typical SN2 reactions, SNAr does not proceed via a backside attack, which is sterically hindered by the benzene (B151609) ring. wikipedia.orgbyjus.com Instead, it typically follows an addition-elimination pathway. byjus.com This mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. pressbooks.pub

In the context of this compound, the nitrile group (-CN) acts as an electron-withdrawing group, activating the ring for nucleophilic attack. For an SNAr reaction to occur, the electron-withdrawing substituent must be positioned ortho or para to the halogen leaving group to effectively stabilize the intermediate through resonance. pressbooks.pub In this specific molecule, the bromo leaving group is ortho to the activating nitrile group, favoring the SNAr mechanism.

Research has shown that 2-halobenzonitriles are effective substrates for SNAr reactions. For instance, studies have demonstrated the synthesis of isoquinolone derivatives through a KOtBu-promoted SNAr reaction of 2-halobenzonitriles with ketones, followed by a Cu(OAc)2-catalyzed cyclization. organic-chemistry.org In these reactions, 2-bromobenzonitriles were found to be the most effective substrates. organic-chemistry.org The reaction proceeds under mild conditions and provides good yields of the desired products. organic-chemistry.org

The nature of the nucleophile is also a critical factor. While phenoxides and primary alkoxides are commonly used, sterically hindered alkoxides, such as tertiary alkoxides, are less frequently employed as nucleophiles in SNAr reactions due to their increased basicity, which can lead to competing elimination reactions. stanford.edu However, it has been observed that hindered tertiary alkoxides can act as effective nucleophiles in SNAr reactions with activated aryl fluorides. stanford.edu

The following table summarizes the key factors influencing SNAr reactions on substituted benzonitriles:

| Factor | Influence on SNAr Reactivity |

| Electron-withdrawing groups (EWGs) | Activate the aromatic ring towards nucleophilic attack. The more EWGs, the faster the reaction. masterorganicchemistry.com |

| Position of EWGs | Must be ortho or para to the leaving group for effective stabilization of the Meisenheimer complex. pressbooks.pub |

| Leaving Group | The reactivity of the leaving group often follows the trend F > Cl > Br > I, which is counterintuitive to the trend of acidity of the conjugate acids. This is because the rate-determining step is the attack of the nucleophile, not the departure of the leaving group. |

| Nucleophile | Stronger nucleophiles generally lead to faster reactions. Steric hindrance on the nucleophile can decrease reactivity. stanford.edu |

| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophile without solvating the nucleophile itself, thus increasing its reactivity. |

Functionalization and Derivatization of the Isobutoxy Group

The isobutoxy group in this compound offers opportunities for further molecular modifications, primarily through ether cleavage.

Ether Cleavage and Subsequent Transformations

Ether cleavage involves the breaking of the carbon-oxygen bond of the ether linkage. wikipedia.org This reaction is typically acid-catalyzed and proceeds via nucleophilic substitution, which can be either an SN1 or SN2 mechanism depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed for this purpose. masterorganicchemistry.com

For an alkyl aryl ether, such as this compound, the cleavage will always yield a phenol (B47542) and an alkyl halide. libretexts.org This is because the aryl C-O bond is stronger than the alkyl C-O bond, and the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, forming a good leaving group. masterorganicchemistry.com Subsequently, the halide ion acts as a nucleophile and attacks the less sterically hindered carbon of the isobutyl group, leading to the formation of 2-bromo-6-hydroxybenzonitrile (B1288909) and isobutyl halide.

The cleavage of the isobutoxy group can also be achieved under non-acidic conditions. For instance, the deprotection of a tert-butoxycarbonyl (Boc) group, which is structurally related to the isobutoxy group, can be catalyzed by methanesulfonic acid in various solvents. researchgate.net This reaction proceeds through the formation of isobutylene. researchgate.net

Once the phenolic hydroxyl group is unmasked, it can undergo a variety of subsequent transformations, opening up avenues for the synthesis of a diverse range of derivatives. These transformations include, but are not limited to:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form new ether linkages.

O-Acylation: Esterification with acyl chlorides or anhydrides to produce aryl esters.

Williamson Ether Synthesis: Reaction with an alkyl halide after deprotonation with a strong base like sodium hydride to form a different ether. masterorganicchemistry.com

The following table outlines the products of ether cleavage under different conditions:

| Reagent | Mechanism | Products |

| Excess HI or HBr | SN2 | 2-bromo-6-hydroxybenzonitrile and isobutyl halide. libretexts.org |

| Strong Acid (e.g., H2SO4) with poor nucleophile | E1 (for tertiary ethers) | Alkene (isobutylene) and an alcohol. libretexts.org |

| Lewis Acids (e.g., BBr3) | Acid-catalyzed cleavage | 2-bromo-6-hydroxybenzonitrile and isobutyl bromide. masterorganicchemistry.com |

Regioselectivity and Stereoselectivity in Benzonitrile (B105546) Chemistry

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the context of substituted benzonitriles, the directing effects of the substituents on the aromatic ring play a crucial role in determining the regiochemical outcome of subsequent reactions. youtube.comnumberanalytics.com

The nitrile group (-CN) is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). This means that incoming electrophiles will preferentially add to the positions meta to the nitrile group. Conversely, the isobutoxy group (-O-iBu) is an activating, ortho, para-directing group. In this compound, the positions on the aromatic ring are influenced by both the bromo, isobutoxy, and nitrile substituents.

For nucleophilic aromatic substitution (SNAr), the regioselectivity is dictated by the position of the leaving group relative to the electron-withdrawing group. As discussed previously, the reaction occurs at the carbon bearing the leaving group, which must be ortho or para to an activating group like the nitrile.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a significant consideration in the reactions of benzonitrile derivatives. khanacademy.org For example, in the synthesis of isoquinolones from 2-halobenzonitriles and ketones, the reaction can lead to the formation of new stereocenters, and controlling the stereochemical outcome is a key challenge. organic-chemistry.org

The following table summarizes the directing effects of the substituents in this compound for electrophilic aromatic substitution:

| Substituent | Position | Electronic Effect | Directing Effect |

| -Br | 2 | Deactivating (Inductive) / Weakly Activating (Resonance) | ortho, para |

| -O-iBu | 6 | Activating (Resonance) | ortho, para |

| -CN | 1 | Deactivating (Inductive and Resonance) | meta |

Mechanistic Investigations of Complex Reaction Cascades

The synthesis of complex molecules often involves reaction cascades, where a series of intramolecular or intermolecular reactions occur in a single pot. nih.govacs.org Mechanistic studies of these cascades are crucial for understanding the reaction pathways, intermediates, and transition states, which in turn allows for the optimization of reaction conditions and the design of new synthetic methodologies.

In the context of benzonitrile chemistry, cascade reactions have been utilized to construct complex heterocyclic scaffolds. For example, base-promoted cascade reactions of 2-carbonyl benzonitriles have been developed for the synthesis of 3,3-dialkylated isoindolin-1-ones and 3-methyleneisoindolin-1-ones. nih.gov Mechanistic investigations of these reactions, often supported by computational studies such as Density Functional Theory (DFT), have revealed that the reaction proceeds through a nucleophilic attack at the nitrile group, leading to the formation of a five-membered heterocycle. nih.gov

Another example is the electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines to synthesize N-aryl isoindolinones. mdpi.com DFT calculations have been employed to investigate the electrochemical activation and the subsequent chemical cascade reactions. mdpi.com

The study of reaction mechanisms often involves a combination of experimental techniques and computational modeling. Experimental approaches may include:

Kinetic studies: To determine the rate-determining step and the effect of substituent changes on the reaction rate.

Isotope labeling studies: To trace the path of atoms throughout the reaction.

Trapping of intermediates: To identify transient species in the reaction pathway.

Spectroscopic analysis (NMR, IR, MS): To characterize intermediates and products. mdpi.com

Computational methods, such as DFT, provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the electronic properties of intermediates. nih.gov

The following table lists some complex reaction cascades involving benzonitrile derivatives and the methods used for their mechanistic investigation:

| Reaction Cascade | Product | Mechanistic Investigation Methods |

| Base-promoted reaction of 2-carbonyl benzonitriles with α-halo-stabilized carbanions | 3,3-Dialkylated isoindolin-1-ones | 1H NMR analysis, DFT computations nih.gov |

| Electrochemical-induced reaction of 2-formyl benzonitrile with anilines | N-Aryl isoindolinones | DFT calculations mdpi.com |

| KOtBu-promoted SNAr of 2-halobenzonitriles with ketones followed by Cu(OAc)2-catalyzed cyclization | Isoquinolone derivatives | NMR, HRMS, IR spectroscopy, X-ray crystallography organic-chemistry.org |

Advanced Applications in Materials Science and Chemical Probe Development

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

The unique electronic properties of the benzonitrile (B105546) core make it a valuable component in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The strategic placement of donor and acceptor groups on the benzonitrile ring is a key strategy in developing next-generation emitter materials.

Development of Benzonitrile-Based Emitters for Non-Doped OLED Systems

In the quest for highly efficient and cost-effective OLEDs, significant research has focused on the development of non-doped emitter systems. Benzonitrile derivatives, with their inherent electronic characteristics, serve as a foundational scaffold for creating such emitters. The isobutoxy group in 2-Bromo-6-isobutoxybenzonitrile can act as an electron-donating group, while the nitrile group is a strong electron acceptor. This donor-acceptor architecture is crucial for facilitating intramolecular charge transfer (ICT), a key process in the emission of light in OLEDs.

The performance of benzonitrile-based emitters is highly dependent on their substitution patterns. Research on various symmetrically and asymmetrically substituted benzonitriles has demonstrated a wide range of efficiencies and brightness in non-doped OLEDs. For instance, theoretical calculations and experimental data have shown that modifying the donor and acceptor moieties can tune the energy of thermally activated delayed fluorescence (TADF), leading to absolute quantum yields of up to 42% in non-doped films. The external quantum efficiencies (EQE) of devices using these materials can range from 1.6% to over 8% in non-doped systems, with brightness levels reaching up to 22,600 cd/m².

While direct data for this compound is not yet available, its structure suggests it could contribute to this class of materials. The bromo substituent offers a site for further functionalization, allowing for the tuning of its electronic and photophysical properties to optimize performance in non-doped OLEDs.

Photoinduced Isomerization Phenomena for All-Optical Switching

Photoinduced isomerization, the process where a molecule reversibly changes its structure upon exposure to light, is a fundamental principle for the development of all-optical switching devices. These devices have the potential to revolutionize data processing and telecommunications by enabling light to control light at ultrafast speeds.

Recent theoretical studies have begun to explore photoinduced isomerization in benzonitrile derivatives for such applications. The concept relies on the ability of the molecule to switch between two or more stable or metastable states with different optical properties. This switching can be triggered by light of specific wavelengths. While experimental validation for this compound in this context is pending, the inherent photosensitive nature of aromatic compounds and the potential for tuning its electronic states through its substituents make it a candidate for future investigation in this exciting field.

Structure-Property Relationships Governing Optical Performance

The optical performance of benzonitrile derivatives in optoelectronic applications is intrinsically linked to their molecular structure. The relationship between the chemical makeup of a molecule and its photophysical properties is a central theme in materials science.

For benzonitrile-based emitters, key factors influencing optical performance include:

Donor-Acceptor Strength: The electron-donating and electron-accepting capabilities of the substituents directly impact the energy of the ICT state and, consequently, the emission color and efficiency.

Molecular Geometry: The torsion angle between the donor and acceptor moieties affects the overlap of molecular orbitals, which in turn influences the photoluminescence quantum yield and the rates of radiative and non-radiative decay.

Intermolecular Interactions: In the solid state, the way molecules pack together can significantly alter their emissive properties.

The isobutoxy group in this compound, with its steric bulk, could play a role in controlling intermolecular interactions in the solid state, potentially leading to favorable packing arrangements that enhance emission. The bromine atom provides a handle for systematic modification, allowing researchers to probe these structure-property relationships in a controlled manner.

Utilization as Versatile Synthetic Intermediates for Complex Molecules

The reactivity of the nitrile group and the presence of a bromine atom make this compound a potentially valuable intermediate in the synthesis of more complex organic molecules, particularly those containing nitrogen-based heterocyclic systems.

Building Blocks for Advanced Aza-Heterocyclic Scaffolds

Aza-heterocycles, which are cyclic compounds containing at least one nitrogen atom in the ring, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. chemistryviews.org The development of efficient methods for their synthesis is a major focus of organic chemistry.

Substituted 2-bromobenzonitriles can serve as versatile starting materials for the construction of a variety of aza-heterocyclic frameworks. The bromine atom can participate in a range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings) to form new carbon-carbon and carbon-heteroatom bonds. The nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, or it can be directly incorporated into a heterocyclic ring system.